Palbociclib Impurity 025
Overview
Description
Palbociclib Impurity 025 is one of the process-related impurities found in the synthesis of Palbociclib, a cyclin-dependent kinase inhibitor used primarily in the treatment of breast cancer . The identification and characterization of such impurities are crucial to ensure the quality and safety of the pharmaceutical product.
Mechanism of Action
Target of Action
Palbociclib Impurity 025, also known as NJB3FNK33C or Unii-njb3fnk33C, is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) . These kinases are key regulators of the cell cycle, playing a pivotal role in cell growth . The primary targets of this compound are therefore CDK4 and CDK6 .
Mode of Action
The main mechanism of action of this compound is to induce cell cycle arrest and senescence on responsive cells . By inhibiting CDK4/6, this compound blocks the progression of the cell cycle from the G1 to the S phase, which results in cancer cell death .
Biochemical Pathways
The inhibition of CDK4/6 by this compound affects the cell cycle machinery, specifically the G1-S transition . This results in the disruption of the cell cycle and the induction of cellular senescence . The downstream effects of this include a decrease in cellular proliferation, which is particularly relevant in the context of cancer treatment .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of cell cycle arrest and senescence . This leads to a decrease in cellular proliferation, which can result in the death of cancer cells . High exposure to this compound is associated with an increased risk of neutropenia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, strong modulators of cytochrome P450 3A4 can dramatically affect the exposure of this compound . Furthermore, the compound’s action can be affected by the physiological environment, such as the presence of certain biomarkers or the state of the cell cycle .
Biochemical Analysis
Biochemical Properties
Palbociclib Impurity 025 plays a role in biochemical reactions primarily as a byproduct of palbociclib synthesis. It interacts with various enzymes, proteins, and biomolecules involved in the metabolic pathways of palbociclib. The impurity is known to interact with cytochrome P450 enzymes, particularly cytochrome P450 3A4, which is responsible for its oxidation. Additionally, sulfotransferase 2A1 mediates its sulfonation, and there are minor contributions from glucuronidation and acylation . These interactions are crucial for the metabolic processing and elimination of the impurity from the body.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The impurity has been observed to induce cell cycle arrest and senescence in responsive cells, similar to palbociclib . This effect is mediated through its interaction with cyclin-dependent kinases 4 and 6, leading to the inhibition of cell cycle progression.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with cyclin-dependent kinases 4 and 6. By inhibiting these kinases, the impurity prevents the phosphorylation of the retinoblastoma protein, thereby blocking the progression of the cell cycle from the G1 to the S phase . This inhibition results in cell cycle arrest and can lead to cellular senescence. Additionally, the impurity is known to undergo lysosomal trapping, where it accumulates in acidic vesicles within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The impurity is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to the impurity has been shown to result in sustained cell cycle arrest and senescence . The stability and degradation of the impurity are important factors to consider in in vitro and in vivo studies to ensure accurate and reliable results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the impurity can induce cell cycle arrest without significant toxicity. At higher doses, toxic or adverse effects may be observed, including increased cell death and tissue damage . Understanding the dosage effects is essential for determining safe exposure levels and potential risks associated with the impurity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The primary elimination pathway is cytochrome P450 3A4-mediated oxidation, with contributions from sulfotransferase 2A1-mediated sulfonation and minor contributions from glucuronidation and acylation . These metabolic pathways are crucial for the detoxification and elimination of the impurity from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The impurity is known to be transported into cells via passive diffusion and active transport mechanisms. Once inside the cell, it can accumulate in specific compartments, such as lysosomes, due to its lysosomal trapping properties . This accumulation can affect the localization and activity of the impurity within the cell.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is primarily localized in acidic vesicles, such as lysosomes, within the cell . This localization is facilitated by targeting signals and post-translational modifications that direct the impurity to these compartments. The activity and function of the impurity can be influenced by its subcellular localization, as it may interact with different biomolecules and cellular structures within these compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Palbociclib Impurity 025 involves multiple synthetic steps, often starting from the same intermediates used in the synthesis of Palbociclib . The synthetic route typically includes:
Formation of the Pyridopyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Functional Group Modifications: Introduction of various functional groups such as acetyl, cyclopentyl, and piperazinyl groups through substitution reactions.
Purification: The final compound is purified using techniques like recrystallization or chromatography to isolate the impurity.
Industrial Production Methods
Industrial production methods for this compound are similar to those used for Palbociclib but with specific adjustments to isolate and purify the impurity. High-performance liquid chromatography (HPLC) is often employed to separate and quantify the impurity from the main product .
Chemical Reactions Analysis
Types of Reactions
Palbociclib Impurity 025 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Palbociclib Impurity 025 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of Palbociclib.
Biology: Studied for its potential biological activities and interactions with cellular components.
Medicine: Investigated for its pharmacokinetic and pharmacodynamic properties to understand its impact on drug efficacy and safety.
Industry: Employed in quality control processes to monitor and minimize impurities in pharmaceutical production
Comparison with Similar Compounds
Similar Compounds
Ribociclib: Another CDK4/6 inhibitor used in breast cancer treatment.
Abemaciclib: Similar to Palbociclib but with different pharmacokinetic properties.
Uniqueness
Palbociclib Impurity 025 is unique due to its specific structural modifications and the role it plays in the synthesis and quality control of Palbociclib. Unlike its parent compound, it is primarily studied for its impact on the purity and safety of the pharmaceutical product .
Properties
IUPAC Name |
4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N7O3/c1-16-20-14-27-25(28-21-8-7-19(13-26-21)31-11-9-30(15-33)10-12-31)29-23(20)32(18-5-3-4-6-18)24(35)22(16)17(2)34/h7-8,13-15,18H,3-6,9-12H2,1-2H3,(H,26,27,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVICSWHDXLNVAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C=O)C5CCCC5)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2174002-16-3 | |
Record name | Palbociclib N-formyl impurity | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2174002163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PALBOCICLIB N-FORMYL IMPURITY | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJB3FNK33C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.